molecular formula C31H29F3N2O6Si B11929724 Janelia fluor 646 tfa

Janelia fluor 646 tfa

Cat. No.: B11929724
M. Wt: 610.7 g/mol
InChI Key: NVBSDKPJAFIPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janelia Fluor 646 (TFA) is a red fluorogenic fluorescent dye used extensively in live-cell imaging experiments. It is particularly known for its high brightness and photostability, making it an ideal choice for various imaging applications. This compound is used in the synthesis of Janelia Fluor 646 HaloTag and SNAP-Tag ligands, which are essential for tagging and visualizing proteins in live cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Janelia Fluor 646 involves the incorporation of azetidine rings into classic fluorophore structures. This modification significantly enhances the brightness and photostability of the dye. The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure the high purity and yield of the final product.

Industrial Production Methods

Industrial production of Janelia Fluor 646 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out under strict quality control measures to ensure consistency and reliability of the dye for research applications .

Chemical Reactions Analysis

Types of Reactions

Janelia Fluor 646 undergoes various chemical reactions, including substitution and coupling reactions. The azetidine rings in its structure allow for fine-tuning of its spectral and chemical properties, making it highly versatile for different applications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Janelia Fluor 646 include Pd-catalysts, fluorescein derivatives, and azetidine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent any unwanted side reactions .

Major Products

The major products formed from these reactions are highly photostable and bright fluorophores, which are used in various imaging applications. The incorporation of azetidine rings results in a significant increase in quantum yield and photostability .

Scientific Research Applications

Janelia Fluor 646 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Janelia Fluor 646 involves its ability to fluoresce upon excitation. The azetidine rings in its structure reduce nonradiative decay by twisted internal charge transfer, resulting in higher quantum yields and better photostability . This makes it highly effective for imaging applications where long-term stability and brightness are required.

Comparison with Similar Compounds

Janelia Fluor 646 is unique due to its incorporation of azetidine rings, which significantly enhance its brightness and photostability. Similar compounds include:

These compounds share similar properties but differ in their spectral characteristics, making them suitable for various imaging applications.

Biological Activity

Janelia Fluor 646 TFA (JF646) is a red fluorescent dye that has gained prominence in biological imaging due to its unique properties and versatility. This article explores the biological activity of JF646, focusing on its applications, photophysical characteristics, and case studies demonstrating its effectiveness in various imaging techniques.

Overview of Janelia Fluor 646

Janelia Fluor 646 is characterized by its excitation and emission maxima at λabs=646nm\lambda_{abs}=646\,\text{nm} and λem=664nm\lambda_{em}=664\,\text{nm}, respectively. It has a quantum yield of ϕ=0.54\phi =0.54 and an extinction coefficient of 152,000M1cm1152,000\,M^{-1}cm^{-1}, making it highly effective for fluorescence applications . The dye is designed for use in live-cell imaging and can be utilized in various advanced microscopy techniques, including:

  • Confocal Microscopy
  • Super-resolution Microscopy (SRM) : Techniques such as dSTORM and STED
  • Flow Cytometry

Photophysical Properties

The photophysical properties of JF646 are crucial for its application in biological research. The following table summarizes its key optical data:

PropertyValue
Emission Color Red
Excitation Maximum (λ abs) 646 nm
Emission Maximum (λ em) 664 nm
Extinction Coefficient (ε) 152,000 M1^{-1}cm1^{-1}
Quantum Yield (φ) 0.54
Reactive Group Tetrazine
Cell Permeable Yes

Applications in Biological Imaging

JF646 has been effectively used in various biological imaging applications due to its compatibility with live cells and ability to provide high-resolution images. Some notable applications include:

  • Live Cell Imaging : JF646's cell-permeable nature allows for real-time observation of cellular processes without significant phototoxicity.
  • Multiplexing : It can be paired with other fluorescent dyes for two-color imaging, enhancing the ability to study complex biological systems .
  • PAINT Experiments : JF646 serves as an alternative to large oligonucleotide-conjugated antibodies, particularly useful in bacterial studies .

Case Study 1: Live-Cell Imaging of Protein Dynamics

In a study published by the American Chemical Society, researchers utilized JF646 to label HaloTag fusion proteins in live cells. The results demonstrated the dye's effectiveness in tracking protein dynamics over time without significant background fluorescence interference. The imaging was conducted using a Nikon AX/AXR confocal microscope, highlighting the dye's suitability for high-resolution imaging applications .

Case Study 2: Super-Resolution Microscopy

Another study focused on the application of JF646 in super-resolution microscopy techniques such as dSTORM. The researchers found that JF646 provided superior brightness and photostability compared to traditional fluorophores, allowing for clearer images at higher resolutions. This property is particularly beneficial for studying cellular structures at the nanoscale level .

Properties

Molecular Formula

C31H29F3N2O6Si

Molecular Weight

610.7 g/mol

IUPAC Name

3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7)

InChI Key

NVBSDKPJAFIPEW-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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